Diethyl Ethylphosphonate (CAS 78-38-6): A Comprehensive Technical Guide
Diethyl Ethylphosphonate (CAS 78-38-6): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Diethyl ethylphosphonate (CAS 78-38-6), a versatile organophosphorus compound. This document details its physicochemical properties, safety and handling protocols, and comprehensive experimental procedures for its synthesis and analysis. While primarily recognized for its industrial applications, particularly as a flame retardant and chemical intermediate, this guide also explores the broader context of phosphonates in medicinal chemistry, highlighting their potential as phosphate isosteres in drug design. The information is tailored for researchers, scientists, and professionals in drug development who may utilize Diethyl ethylphosphonate as a precursor for more complex, biologically active molecules.
Introduction
Diethyl ethylphosphonate, an ester of ethylphosphonic acid, is a colorless liquid with a characteristic mild odor. Its chemical structure features a stable carbon-phosphorus bond, a defining characteristic of the phosphonate functional group. This inherent stability, particularly to hydrolysis compared to phosphate esters, makes phosphonate-containing molecules valuable in various chemical and biological applications.
For drug development professionals, the significance of Diethyl ethylphosphonate lies not in its direct therapeutic activity, but in its role as a versatile synthetic building block. The phosphonate moiety is a well-established bioisostere of the phosphate group, a ubiquitous functional group in numerous biological processes. By replacing a labile P-O-C linkage with a robust P-C bond, medicinal chemists can design stable analogs of phosphorylated substrates, inhibitors, and transition states for a wide range of enzymes.[1][2][3][4] This strategy has been successfully employed in the development of antiviral drugs, osteoporosis treatments, and enzyme inhibitors targeting key players in metabolic pathways.[1][3][4] This guide, therefore, presents Diethyl ethylphosphonate as a foundational reagent for the synthesis of novel phosphonate derivatives with potential therapeutic applications.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of Diethyl ethylphosphonate is paramount for its proper handling and use in a laboratory setting.
Physicochemical Properties
The key physicochemical properties of Diethyl ethylphosphonate are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 78-38-6 | [5] |
| Molecular Formula | C6H15O3P | [5] |
| Molecular Weight | 166.16 g/mol | [5] |
| Appearance | Colorless liquid with a mild odor | [5] |
| Boiling Point | 198-202 °C (at 760 mmHg) | Santa Cruz Biotechnology |
| Density | 1.024 g/mL at 20 °C | ChemicalBook |
| Solubility | Miscible with alcohol, ether, and organic solvents. Slightly miscible with water. | ChemicalBook |
| Refractive Index (n20/D) | 1.417 | Sigma-Aldrich |
Safety and Handling
Diethyl ethylphosphonate is considered a hazardous substance and requires careful handling to minimize exposure risks.
Hazard Classifications:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.
-
Skin Protection: Wear chemical-resistant gloves (e.g., PVC), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If there is a risk of inhalation, a respirator may be necessary.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Store in a cool, dry, well-ventilated place in a tightly sealed container.
-
Keep away from strong oxidizing agents.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of Diethyl ethylphosphonate.
Synthesis via Michaelis-Arbuzov Reaction
The most common and efficient method for the synthesis of Diethyl ethylphosphonate is the Michaelis-Arbuzov reaction, which involves the reaction of triethyl phosphite with an ethyl halide.[6][7][8][9]
Reaction Scheme:
Materials:
-
Triethyl phosphite (≥98% purity)
-
Ethyl iodide
-
Diethyl ethylphosphonate (for initial heel, optional but recommended for larger scale)
-
Nitrogen or Argon gas supply
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser with a vacuum take-off head
-
Graduated dropping funnel
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry, nitrogen-flushed three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a graduated dropping funnel.
-
Initial Heel (Optional): For larger-scale reactions, it is advantageous to add a "heel" of Diethyl ethylphosphonate (approximately 20-25% of the total triethyl phosphite weight) to the reaction flask.[6] This helps to maintain a higher reaction temperature from the outset.
-
Catalyst Addition: Add a catalytic amount of ethyl iodide (approximately 2-2.5 wt% of the triethyl phosphite) to the reaction flask (or the heel).
-
Heating: Heat the contents of the flask to 175-185 °C using a heating mantle.
-
Addition of Triethyl Phosphite: Slowly add triethyl phosphite from the dropping funnel to the heated reaction mixture. The rate of addition should be controlled to maintain the reaction temperature within the 175-185 °C range, as the reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 175-185 °C for an additional 1-3 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Gas Chromatography (GC) or ³¹P NMR spectroscopy to check for the disappearance of the triethyl phosphite starting material.
-
Purification: Once the reaction is complete, cool the mixture to room temperature. The crude Diethyl ethylphosphonate can be purified by vacuum distillation.[6][10] Collect the fraction boiling at the appropriate temperature and pressure (e.g., 82-83 °C at 11 mmHg).
Analytical Protocols
Accurate characterization of the synthesized Diethyl ethylphosphonate is crucial for its use in further research and development.
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of Diethyl ethylphosphonate and identifying any potential impurities.
| Parameter | Value |
| Column | HP-5 (or equivalent 5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 80 °C for 2 min, then ramp at 10 °C/min to 250 °C, hold for 5 min |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Expected Retention Time: The retention time will vary depending on the specific instrument and conditions but can be determined by injecting a known standard.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural confirmation of Diethyl ethylphosphonate.
¹H NMR (400 MHz, CDCl₃):
-
δ 4.15-4.01 (m, 4H): Methylene protons of the ethoxy groups (-OCH₂CH₃).
-
δ 1.72 (dq, J = 18.1, 7.6 Hz, 2H): Methylene protons of the ethyl group attached to phosphorus (P-CH₂CH₃).
-
δ 1.31 (t, J = 7.1 Hz, 6H): Methyl protons of the ethoxy groups (-OCH₂CH₃).
-
δ 1.15 (dt, J = 20.0, 7.6 Hz, 3H): Methyl protons of the ethyl group attached to phosphorus (P-CH₂CH₃).[11]
³¹P NMR (162 MHz, CDCl₃, proton-decoupled):
-
δ ~30-34 ppm: A single peak characteristic of an ethylphosphonate. The exact chemical shift can vary slightly based on solvent and concentration.[11][12]
Biological Significance and Drug Development Perspective
While Diethyl ethylphosphonate itself is not known to have direct therapeutic applications, its core phosphonate structure is of significant interest to the drug development community. Phosphonates are recognized as effective and stable mimics of natural phosphate esters.[1][3]
Many critical biological processes involve the enzymatic cleavage of phosphate esters. By replacing the hydrolytically labile P-O bond with a stable P-C bond, phosphonate analogs can act as competitive inhibitors of these enzymes. This "phosphate mimicry" strategy has led to the development of a number of successful drugs.[1][3][4]
Diethyl ethylphosphonate serves as a readily available starting material for the synthesis of more elaborate phosphonate-containing molecules. Through further chemical modifications, the ethyl group attached to the phosphorus can be functionalized, or the ethyl esters can be hydrolyzed to the corresponding phosphonic acid, which is often the biologically active form. These derivative compounds can then be screened for inhibitory activity against various enzymatic targets in areas such as:
-
Antiviral Therapy: As analogs of nucleoside phosphates.[1]
-
Oncology: Targeting enzymes involved in cancer cell metabolism.
-
Neuroscience: Modulating the activity of enzymes in the nervous system.
Therefore, for drug development professionals, Diethyl ethylphosphonate represents a key entry point into the rich and promising field of phosphonate medicinal chemistry.
Conclusion
Diethyl ethylphosphonate (CAS 78-38-6) is an organophosphorus compound with well-defined physicochemical properties and established synthetic routes. While its primary industrial applications are as a flame retardant and chemical intermediate, its true value to the research and drug development communities lies in its potential as a versatile building block. The stable phosphonate moiety it contains is a proven bioisostere for the phosphate group, a cornerstone concept in modern medicinal chemistry. This technical guide provides the essential data and experimental protocols to enable researchers to safely handle, synthesize, and utilize Diethyl ethylphosphonate as a starting point for the creation of novel, biologically active phosphonate derivatives.
References
- 1. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 2. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
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- 11. rsc.org [rsc.org]
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